molecular formula C21H16F2N4O B10947054 N-benzyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-benzyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10947054
M. Wt: 378.4 g/mol
InChI Key: XWHDQAXGVCPZQP-UHFFFAOYSA-N
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Description

N-benzyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluoromethyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of reagents such as benzyl bromide, difluoromethyl ketone, and phenylhydrazine, followed by cyclization with a pyrimidine derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran]

Uniqueness

N-benzyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific structural features, such as the difluoromethyl and phenyl groups, which confer distinct chemical and biological properties. These features may enhance its reactivity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C21H16F2N4O

Molecular Weight

378.4 g/mol

IUPAC Name

N-benzyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H16F2N4O/c22-19(23)18-11-17(15-9-5-2-6-10-15)26-20-16(13-25-27(18)20)21(28)24-12-14-7-3-1-4-8-14/h1-11,13,19H,12H2,(H,24,28)

InChI Key

XWHDQAXGVCPZQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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